molecular formula C13H15FN2O3 B13665097 (1-Boc-6-fluoro-5-indazolyl)methanol

(1-Boc-6-fluoro-5-indazolyl)methanol

Cat. No.: B13665097
M. Wt: 266.27 g/mol
InChI Key: OHPUXFBDMWTWDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Boc-6-fluoro-5-indazolyl)methanol typically involves the reaction of 6-fluoroindazole with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected intermediate. This intermediate is then subjected to reduction using a reducing agent like sodium borohydride (NaBH4) to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: (1-Boc-6-fluoro-5-indazolyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding ketone, while substitution reactions can introduce various functional groups onto the indazole ring .

Mechanism of Action

The mechanism of action of (1-Boc-6-fluoro-5-indazolyl)methanol is primarily related to its ability to interact with biological targets. The indazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (1-Boc-6-fluoro-5-indazolyl)methanol is unique due to the presence of the Boc-protecting group and the hydroxyl functionality. These features enhance its solubility and reactivity, making it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C13H15FN2O3

Molecular Weight

266.27 g/mol

IUPAC Name

tert-butyl 6-fluoro-5-(hydroxymethyl)indazole-1-carboxylate

InChI

InChI=1S/C13H15FN2O3/c1-13(2,3)19-12(18)16-11-5-10(14)9(7-17)4-8(11)6-15-16/h4-6,17H,7H2,1-3H3

InChI Key

OHPUXFBDMWTWDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CO)F

Origin of Product

United States

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